molecular formula C22H22O9 B12319651 (R)-Ketoprofen b-D-glucuronide

(R)-Ketoprofen b-D-glucuronide

Cat. No.: B12319651
M. Wt: 430.4 g/mol
InChI Key: PBTXSZZKPHBHMA-UHFFFAOYSA-N
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Description

®-Ketoprofen b-D-glucuronide is a glucuronide conjugate of ®-Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ®-Ketoprofen is conjugated with glucuronic acid. Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of drugs and other xenobiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ketoprofen b-D-glucuronide typically involves the enzymatic or chemical conjugation of ®-Ketoprofen with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ®-Ketoprofen. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

In an industrial setting, the production of ®-Ketoprofen b-D-glucuronide may involve microbial fermentation processes using genetically engineered microorganisms that express the necessary enzymes. Alternatively, chemical synthesis methods can be employed, where ®-Ketoprofen is reacted with a glucuronic acid derivative under controlled conditions to form the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions

®-Ketoprofen b-D-glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing ®-Ketoprofen and glucuronic acid.

    Oxidation and Reduction: The ketone group in ®-Ketoprofen can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: β-glucuronidase enzymes in a buffered solution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: ®-Ketoprofen and glucuronic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

®-Ketoprofen b-D-glucuronide has several scientific research applications, including:

    Pharmacokinetics: Studying the metabolism and excretion of ®-Ketoprofen in the body.

    Drug Delivery: Investigating the use of glucuronide conjugates for targeted drug delivery and controlled release.

    Toxicology: Assessing the safety and toxicity of ®-Ketoprofen and its metabolites.

    Biomarker Development: Using ®-Ketoprofen b-D-glucuronide as a biomarker for monitoring drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of ®-Ketoprofen b-D-glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing the active ®-Ketoprofen. ®-Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The glucuronide conjugate itself may also have specific interactions with molecular targets and pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin-3-O-β-D-glucuronide: A glucuronide conjugate of quercetin with antioxidant and anti-inflammatory properties.

    Morphine-6-glucuronide: A glucuronide conjugate of morphine with potent analgesic effects.

    Diclofenac acyl glucuronide: A glucuronide conjugate of diclofenac with anti-inflammatory properties.

Uniqueness

®-Ketoprofen b-D-glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. Unlike other glucuronide conjugates, it is derived from ®-Ketoprofen, which has a distinct mechanism of action as a COX inhibitor. Additionally, the glucuronide conjugation enhances the solubility and excretion of ®-Ketoprofen, potentially reducing its toxicity and improving its therapeutic profile.

Properties

IUPAC Name

6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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